2,3-Dibromopirazina

Descripción general

Descripción

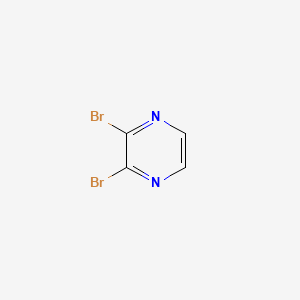

2,3-Dibromopyrazine is a chemical compound with the molecular formula C4H2Br2N2 . It has an average mass of 237.880 Da and a monoisotopic mass of 235.858459 Da . It is typically used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 2,3-Dibromopyrazine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 2 and 3 positions with bromine atoms .Physical And Chemical Properties Analysis

2,3-Dibromopyrazine is a solid at room temperature . It has a molecular weight of 237.88 . The InChI code for 2,3-Dibromopyrazine is 1S/C4H2Br2N2/c5-3-4(6)8-2-1-7-3/h1-2H .Aplicaciones Científicas De Investigación

Síntesis Multicomponente de Derivados de Pirido[2,3-b]piracina

2,3-Dibromopirazina se utiliza en la síntesis de derivados de pirido[2,3-b]piracina. Estos compuestos se han encontrado que tienen capacidades significativas de detección electroquímica de ADN . Esto significa que se pueden usar en el desarrollo de nuevos métodos para la detección de ADN, lo cual es crucial en muchas áreas de la biotecnología y la medicina .

Propiedades Ópticas No Lineales

Los derivados de pirido[2,3-b]piracina, sintetizados utilizando this compound, se han encontrado que exhiben notables propiedades ópticas no lineales (NLO) . Los materiales NLO se utilizan en una variedad de aplicaciones tecnológicas, incluyendo procesamiento de señales ópticas, almacenamiento de datos ópticos y conversión de frecuencia láser .

Actividad Biológica

Los derivados de pirido[2,3-b]piracina sintetizados a partir de this compound han mostrado una actividad biológica significativa . Se han utilizado por primera vez en la detección electroquímica de ADN, antioxidantes in vitro y actividad antiureasa . Esto sugiere aplicaciones potenciales en el desarrollo de nuevos fármacos y agentes terapéuticos .

Inhibición de Isoenzimas PI3K

Los compuestos con un núcleo de pirido[2,3-b]piracina, que pueden sintetizarse a partir de this compound, se ha demostrado que inhiben selectivamente las isoenzimas PI3K . Esto tiene aplicaciones potenciales en el tratamiento de diversas enfermedades, incluido el cáncer .

Tratamiento del Infarto de Miocardio

Los derivados de pirido[2,3-b]piracina también se han explorado para tratar el infarto de miocardio . Esto podría conducir al desarrollo de nuevos tratamientos para enfermedades cardíacas .

Inhibidores de la Dipeptidil Peptidasa IV

Estos compuestos se han explorado como inhibidores de la dipeptidil peptidasa IV para el tratamiento de la diabetes tipo 2 . Esto sugiere aplicaciones potenciales en el desarrollo de nuevos tratamientos para la diabetes .

Safety and Hazards

2,3-Dibromopyrazine is classified as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Análisis Bioquímico

Biochemical Properties

2,3-Dibromopyrazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 2,3-Dibromopyrazine and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of 2,3-Dibromopyrazine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to alterations in gene expression and cellular metabolism. For instance, 2,3-Dibromopyrazine has been found to upregulate the expression of antioxidant enzymes as a cellular response to mitigate oxidative damage . Additionally, it can affect mitochondrial function, leading to changes in ATP production and overall cellular energy metabolism.

Molecular Mechanism

At the molecular level, 2,3-Dibromopyrazine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, 2,3-Dibromopyrazine can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, the compound can interact with DNA, leading to changes in gene expression. This interaction may involve the formation of adducts with DNA bases, resulting in mutations or alterations in transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dibromopyrazine can vary over time. The compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and pH. Over extended periods, 2,3-Dibromopyrazine may undergo degradation, leading to the formation of by-products that could have different biochemical properties . Long-term exposure to the compound in in vitro studies has shown that it can lead to sustained oxidative stress and chronic alterations in cellular function.

Dosage Effects in Animal Models

The effects of 2,3-Dibromopyrazine in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, 2,3-Dibromopyrazine can induce toxic effects, including liver and kidney damage . These toxic effects are often associated with the compound’s ability to generate reactive intermediates and induce oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity.

Metabolic Pathways

2,3-Dibromopyrazine is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes biotransformation to form various metabolites, some of which may retain biological activity . These metabolic pathways can influence the overall pharmacokinetics of 2,3-Dibromopyrazine, affecting its distribution, clearance, and potential toxicity. The interaction with cofactors such as NADPH is essential for the enzymatic activity involved in the metabolism of 2,3-Dibromopyrazine.

Transport and Distribution

Within cells and tissues, 2,3-Dibromopyrazine is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its relatively small size and lipophilic nature . Additionally, it may interact with specific transporters or binding proteins that facilitate its movement within the cellular environment. The localization and accumulation of 2,3-Dibromopyrazine can influence its biochemical effects, with higher concentrations potentially leading to more pronounced cellular responses.

Subcellular Localization

The subcellular localization of 2,3-Dibromopyrazine is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and energy production . Targeting signals or post-translational modifications may direct 2,3-Dibromopyrazine to specific compartments within the cell, influencing its interactions with biomolecules and its overall biochemical activity.

Propiedades

IUPAC Name |

2,3-dibromopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2/c5-3-4(6)8-2-1-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPBEKHOQWMYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551564 | |

| Record name | 2,3-Dibromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95538-03-7 | |

| Record name | 2,3-Dibromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1314605.png)

![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)

![4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1314616.png)